Capsorubin

Vue d'ensemble

Description

Capsorubin is a natural red dye belonging to the xanthophyll class of carotenoids. It is primarily found in red bell peppers (Capsicum annuum) and is a significant component of paprika oleoresin. This compound is also present in some species of lily. As a food coloring, it is designated with the E number E160c(ii). This compound is known for its vibrant red color and is used in various applications, including food and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Capsorubin can be synthesized through metabolic engineering. One method involves the expression of a capsanthin-capsorubin synthase gene from pepper in carrot taproot, resulting in the production of this compound. The highest content of this compound was obtained in carrot taproot hosting the LiCCS gene from tiger lily, achieving 150.09 micrograms per gram of dry weight. Co-expression of non-heme carotene hydroxylase with capsanthin-capsorubin synthase can improve the purity of this compound by eliminating non-target carotenoids such as alpha-carotene and beta-carotene .

Industrial Production Methods

Industrial production of this compound typically involves extraction from red bell peppers. The process includes the extraction of oleoresin capsicum using solvents like acetone. The extracted oleoresin is then purified to isolate this compound. This method ensures a high yield and purity of the compound, making it suitable for commercial use in food and cosmetics .

Analyse Des Réactions Chimiques

Types of Reactions

Capsorubin undergoes various chemical reactions, including oxidation and epoxidation. It reacts with reactive oxygen species such as superoxide anion radical, hydroxyl radical, and singlet oxygen. These reactions result in the formation of epoxides and endoperoxides .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reactive oxygen species like superoxide anion radical and hydroxyl radical. The conditions for these reactions typically involve the presence of light and oxygen, which facilitate the formation of epoxides and endoperoxides .

Major Products Formed

The major products formed from the reactions of this compound with reactive oxygen species include 7,8-epoxide and 7,8-endoperoxide. These products are formed through the reaction of this compound with superoxide anion radical and singlet oxygen, respectively .

Applications De Recherche Scientifique

Nutritional Applications

Antioxidant Properties

Capsorubin exhibits potent antioxidant properties, which are critical for protecting cellular structures from oxidative damage. Research indicates that this compound can effectively quench singlet molecular oxygen and scavenge peroxyl radicals, thereby reducing oxidative stress in cells. In a study involving human dermal fibroblasts, this compound demonstrated significant protective effects against UVB-induced cytotoxicity, comparable to lutein, another well-known carotenoid .

Dietary Supplement Potential

Due to its antioxidant capabilities, this compound is being investigated as a potential dietary supplement. Its ability to protect DNA from damage and reduce apoptosis markers suggests that it could be beneficial in preventing skin damage caused by UV radiation . Furthermore, the compound's similarity to other carotenoids like lutein positions it as a valuable addition to dietary formulations aimed at enhancing health and wellness.

Agricultural Applications

Metabolic Engineering in Crop Production

Recent advancements in metabolic engineering have enabled the production of this compound in non-traditional crops. For instance, the expression of capsanthin-capsorubin synthase (CCS) genes from peppers in carrot taproots has resulted in high-purity production of both capsanthin and this compound. This innovative approach not only enhances the carotenoid profile of carrots but also opens avenues for breeding colorful carrot cultivars with increased nutritional value .

Impact on Carotenoid Accumulation

Research has shown that overexpressing CCS in tomato plants significantly increases the levels of total carotenoids, including this compound. This metabolic engineering strategy has implications for improving the nutritional quality of crops, potentially leading to enhanced dietary intake of beneficial carotenoids .

Case Studies

Production Systems

The use of microbial systems for the biosynthesis of this compound is gaining traction. Engineered strains of E. coli have been developed to produce high yields of carotenoids, including this compound. This biotechnological approach offers a sustainable alternative to traditional agricultural methods and could lead to cost-effective production processes for commercial applications .

Potential in Food Industry

this compound’s vibrant color and health benefits make it an attractive natural colorant for food products. Its application could replace synthetic dyes, aligning with consumer trends favoring natural ingredients. Additionally, its antioxidant properties may enhance the shelf life and stability of food products .

Mécanisme D'action

Capsorubin exerts its effects through its antioxidative properties. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells. The molecular targets of this compound include reactive oxygen species such as superoxide anion radical and singlet oxygen. The pathways involved in its mechanism of action include the formation of epoxides and endoperoxides, which help neutralize reactive oxygen species .

Comparaison Avec Des Composés Similaires

Capsorubin is similar to other carotenoids such as capsanthin, beta-carotene, and lutein. it is unique due to its specific structure and the presence of hydroxyl groups, which contribute to its antioxidative properties. Other similar compounds include:

Capsanthin: Another red carotenoid found in red bell peppers, known for its antioxidative properties.

Beta-carotene: A precursor to vitamin A, found in various fruits and vegetables, known for its role in vision and immune function.

Lutein: A yellow carotenoid found in green leafy vegetables, known for its role in eye health

This compound stands out due to its higher stability against reactive oxygen species compared to other carotenoids, making it a valuable compound for various applications .

Activité Biologique

Capsorubin, a carotenoid primarily found in red peppers (Capsicum annuum), has garnered attention for its biological activities, particularly its antioxidant properties and potential health benefits. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

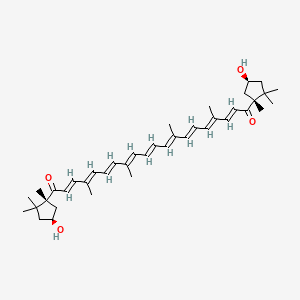

This compound is a xanthophyll carotenoid, structurally related to capsanthin. Its molecular formula is , featuring a long conjugated double bond system that contributes to its unique properties, including its ability to quench reactive oxygen species (ROS) effectively. The stability of this compound when exposed to various oxidative conditions is notable, especially compared to other carotenoids like β-carotene and astaxanthin .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can:

- Scavenge Reactive Oxygen Species : this compound effectively quenches singlet oxygen () and hydroxyl radicals (), forming stable epoxides and endoperoxides as reaction products .

- Protect Against UV-Induced Damage : In vitro studies have demonstrated that this compound protects human dermal fibroblasts from UVB-induced DNA damage. Pre-treatment with this compound significantly reduced DNA strand breaks and apoptosis markers in cells exposed to UV radiation .

Biological Effects in Cell Models

A series of experiments have evaluated the protective effects of this compound in various cellular contexts:

- Human Dermal Fibroblasts : this compound pre-treatment at concentrations of 1 μM decreased UVB-induced cytotoxicity and DNA damage significantly. This protective effect was comparable to that of lutein, another well-known carotenoid .

- Antioxidant Mechanisms : this compound's antioxidant mechanisms include the inhibition of lipid peroxidation and the reduction of caspase activity associated with apoptosis, highlighting its potential role in skin health and photoprotection .

Comparative Analysis with Other Carotenoids

The biological activity of this compound can be compared with other carotenoids to highlight its unique properties. The following table summarizes key findings:

| Carotenoid | Antioxidant Activity | UV Protection | Stability Against Oxidation |

|---|---|---|---|

| This compound | High | Significant | High |

| Capsanthin | Moderate | Moderate | Moderate |

| Astaxanthin | Very High | Significant | Moderate |

| β-Carotene | Moderate | Low | Low |

Case Studies and Applications

- Dietary Supplementation : A study indicated that dietary intake of this compound-rich foods could enhance skin protection against UV radiation, suggesting potential applications in dietary supplements aimed at improving skin health .

- Cosmetic Formulations : Due to its antioxidant properties, this compound is being explored for use in cosmetic products aimed at reducing photoaging effects on the skin.

- Cancer Research : Preliminary studies suggest that this compound may possess anti-cancer properties by modulating cell signaling pathways involved in apoptosis and cell proliferation .

Propriétés

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIABOMXKDDGU-YUURSNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018116 | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-38-2 | |

| Record name | Capsorubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSORUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.